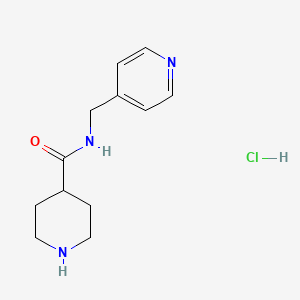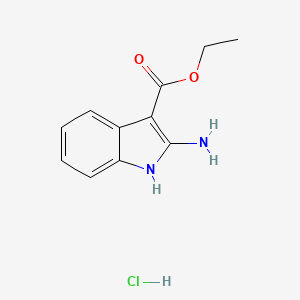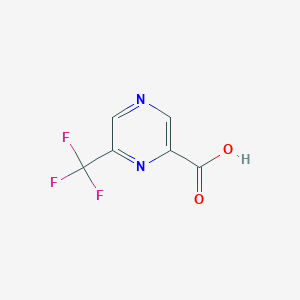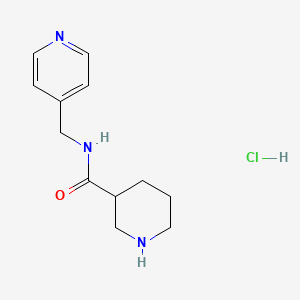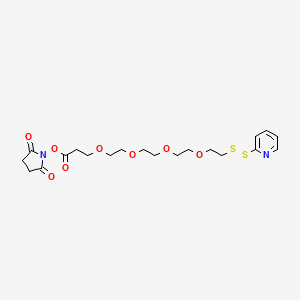
Peg4-spdp
描述
PEG4-SPDP is a multifunctional crosslinker used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks. It contains a 4-unit polyethylene glycol (PEG) group and a reducible disulfide bond. This compound is known for its flexibility, non-immunogenicity, and hydrophilicity, which often enhance the solubility of attached molecules .
准备方法
Synthetic Routes and Reaction Conditions
PEG4-SPDP is synthesized by reacting N-hydroxysuccinimide (NHS) ester with a 2-pyridyldithiol group. The reaction is typically performed at pH 7-8 in phosphate, carbonate/bicarbonate, or borate buffers. The NHS ester reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups .
Industrial Production Methods
In industrial settings, this compound is produced in a controlled environment to ensure high purity and consistency. The compound is packaged in a resealable bag with a desiccant to reduce exposure to moisture. After cold storage, the vial is equilibrated to room temperature before opening to reduce condensation inside the vial .
化学反应分析
Types of Reactions
PEG4-SPDP undergoes several types of reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved with reducing agents such as dithiothreitol (DTT).
Substitution: The NHS ester reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups.
Common Reagents and Conditions
NHS Ester Reactions: Performed at pH 7-8 in phosphate, carbonate/bicarbonate, or borate buffers.
2-Pyridyldithiol Reactions: Optimal at pH 7-8, resulting in pyridine-2-thione displacement, which can be measured by absorbance at 343 nm.
Major Products
The major products formed from these reactions include amine-to-amine or amine-to-sulfhydryl crosslinked proteins or molecules .
科学研究应用
PEG4-SPDP is widely used in scientific research for various applications:
Chemistry: Used as a crosslinker in protein conjugation experiments.
Biology: Facilitates the study of protein interactions and modifications.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of bioconjugates and other biotechnological applications.
作用机制
PEG4-SPDP exerts its effects through the formation of stable but cleavable disulfide bonds. The NHS ester provides effective conjugation to lysines, N-termini of peptides, and other primary amines, while the pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups . This mechanism allows for reversible conjugation, making it useful in various applications .
相似化合物的比较
Similar Compounds
SPDP: Lacks the polyethylene glycol spacer arm, resulting in lower solubility compared to this compound.
Uniqueness
This compound is unique due to its 4-unit polyethylene glycol spacer arm, which confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This feature makes this compound particularly useful in applications requiring enhanced solubility and stability .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJOPLHLVNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Peg4-spdp in creating these aptamer capture beads?
A1: this compound (3,3'-Dithiobis[sulfosuccinimidyl propionate]-PEG4) acts as a bifunctional crosslinker, crucial for attaching amino-modified aptamers onto the surface of bovine serum albumin (BSA) hydrogel beads []. It facilitates this by reacting with both thiol groups on the aptamers and amine groups present on the BSA beads. This covalent linkage ensures the aptamers are securely immobilized on the bead surface, enabling specific capture of Pseudomonas aeruginosa.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
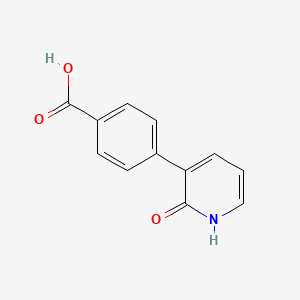
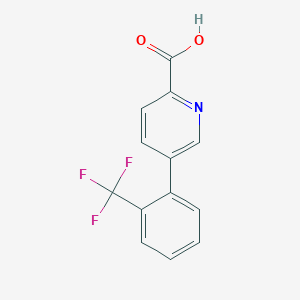
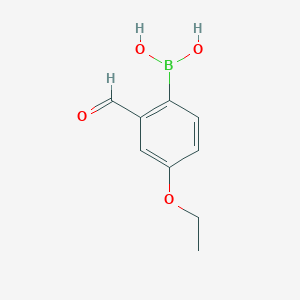
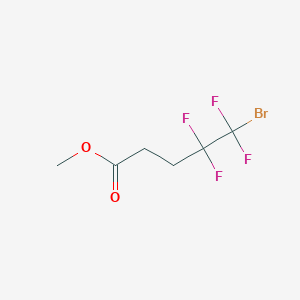
![7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B1425098.png)
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
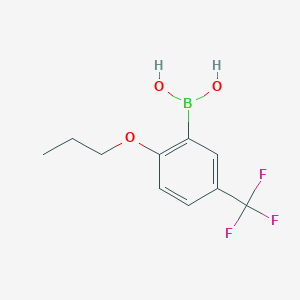
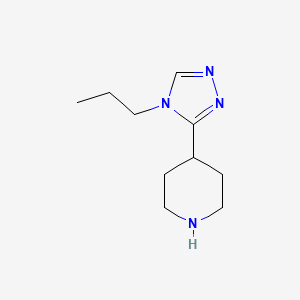
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
